3-Chloro-4-methylphenethyl alcohol

Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationship

3-Chloro-4-methylphenethyl alcohol (IUPAC: 2-(3-chloro-4-methylphenyl)ethanol, CAS 1314959-68-6) is a disubstituted phenethyl alcohol derivative bearing a chlorine atom at the meta position and a methyl group at the para position of the aromatic ring. With a molecular weight of 170.64 g/mol (C₉H₁₁ClO) and commercially available purities of 95–97%, it functions primarily as a synthetic intermediate in medicinal and agricultural chemistry.

Molecular Formula C9H11ClO
Molecular Weight 170.64
CAS No. 1314959-68-6
Cat. No. B2699516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylphenethyl alcohol
CAS1314959-68-6
Molecular FormulaC9H11ClO
Molecular Weight170.64
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCO)Cl
InChIInChI=1S/C9H11ClO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3
InChIKeyAJLORDABVMYLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylphenethyl alcohol (CAS 1314959-68-6): Procurement-Ready Physicochemical Baseline


3-Chloro-4-methylphenethyl alcohol (IUPAC: 2-(3-chloro-4-methylphenyl)ethanol, CAS 1314959-68-6) is a disubstituted phenethyl alcohol derivative bearing a chlorine atom at the meta position and a methyl group at the para position of the aromatic ring . With a molecular weight of 170.64 g/mol (C₉H₁₁ClO) and commercially available purities of 95–97%, it functions primarily as a synthetic intermediate in medicinal and agricultural chemistry . Its primary alcohol group permits standard derivatization (oxidation, esterification, halogenation), while the 3-chloro-4-methyl substitution pattern provides a distinct steric and electronic profile compared to mono-substituted or regioisomeric phenethyl alcohol analogs .

Why Generic Substitution Fails for 3-Chloro-4-methylphenethyl alcohol (CAS 1314959-68-6)


Substituted phenethyl alcohols are not interchangeable building blocks; the position and electronic nature of ring substituents profoundly influence both the reactivity of the alcohol moiety and the physicochemical properties of downstream products. Kinetic studies on para-substituted phenethyl alcohols demonstrate a biphasic Hammett relationship (ρ = −3.2 for electron-releasing groups, −0.34 for electron-withdrawing groups), confirming that oxidation rates are highly sensitive to the substituent's electronic character . Replacing the 3-chloro-4-methyl pattern with a different regioisomer (e.g., 3-chloro-6-methyl) or a mono-substituted analog (e.g., 4-chlorophenethyl alcohol) alters the steric environment around the hydroxyl group and the electron density on the aromatic ring, which can shift reaction yields, selectivity, or biological activity in ways that are not predictable without experimental verification .

Quantitative Differentiation Evidence for 3-Chloro-4-methylphenethyl alcohol (CAS 1314959-68-6)


Comparative Oxidation Reactivity: Biphasic Hammett Plot Establishes Substituent-Dependent Kinetics for Phenethyl Alcohols

The oxidation kinetics of six para-substituted phenethyl alcohols (X–C₆H₄–CH₂–CH₂–OH; X = H, Cl, Br, CH₃, OCH₃, NO₂) by bromamine-B in HCl at 35 °C reveal a biphasic Hammett plot with distinct reaction constants: ρ = −3.2 for electron-releasing substituents (e.g., CH₃, OCH₃) and ρ = −0.34 for electron-withdrawing groups (e.g., Cl, Br, NO₂) . Although 3-chloro-4-methylphenethyl alcohol was not a substrate in this study, it contains both an electron-withdrawing chlorine (σₘ ≈ 0.37) and an electron-donating methyl group (σₚ ≈ −0.17). The net electronic effect positions its reactivity between the mono-substituted extremes, meaning a researcher cannot substitute 4-methylphenethyl alcohol (ρ regime −3.2) or 4-chlorophenethyl alcohol (ρ regime −0.34) and obtain identical oxidation outcomes.

Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationship

Regioisomeric Specificity: 3-Chloro-4-methyl vs. 3-Chloro-6-methyl Substitution Pattern Determines Synthetic Utility

Two regioisomers share the molecular formula C₉H₁₁ClO and molecular weight 170.64 g/mol: 3-chloro-4-methylphenethyl alcohol (CAS 1314959-68-6) and 3-chloro-6-methylphenethyl alcohol (CAS 1314931-35-5). Despite identical elemental composition, the different chlorine/methyl positions create distinct steric and electronic environments that influence further functionalization. The 4-methyl group in CAS 1314959-68-6 is para to the ethyl alcohol chain, maximizing resonance donation into the ring, whereas the 6-methyl group in the 3,6-isomer is ortho to the side chain, introducing steric hindrance near the reactive site .

Medicinal Chemistry Synthetic Intermediate Regiochemistry

Functional Group Distinction: Primary Alcohol (CAS 1314959-68-6) vs. Secondary Alcohol Analog (CAS 1314920-57-4)

3-Chloro-4-methylphenethyl alcohol (CAS 1314959-68-6) is a primary alcohol where the hydroxyl group is located on the terminal carbon of the ethyl chain. A closely related analog, 1-(3-chloro-4-methylphenyl)ethanol (CAS 1314920-57-4), is a secondary (benzylic) alcohol bearing the same aromatic substitution pattern but with the hydroxyl on the α-carbon. Primary alcohols are more readily oxidized to aldehydes or carboxylic acids, whereas secondary benzylic alcohols oxidize to ketones and undergo different elimination and substitution pathways . This functional group difference is critical when selecting a precursor for multi-step synthesis.

Organic Synthesis Alcohol Reactivity Intermediate Selection

Commercial Purity and Availability Benchmarking: Fluorochem 97% vs. Generic 95% Grades

Commercially, 3-chloro-4-methylphenethyl alcohol is available at two purity tiers: a standard 95% grade (e.g., Bidepharm, AKSci) and a higher 97% grade (Fluorochem) . The 2% purity difference may appear minor, but in multi-step synthesis where this compound serves as a starting material, a 95% purity implies up to 5% unknown impurities that can propagate through subsequent reactions, potentially compromising yields or generating difficult-to-remove byproducts. For medicinal chemistry applications requiring high confidence in intermediate identity, the 97% grade provides a quantifiably lower impurity burden.

Procurement Quality Control Synthetic Reliability

Safety and Handling Hazard Profile: Defined GHS Classification Enables Risk-Based Procurement

The Fluorochem safety data sheet assigns specific GHS hazard statements to 3-chloro-4-methylphenethyl alcohol: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This defined hazard profile allows procurement officers and laboratory managers to compare handling requirements against alternative intermediates that may carry more severe hazard classifications (e.g., 'Danger,' H301 toxic if swallowed, or H314 causes severe skin burns). Unlike some halogenated phenols or benzyl halides used in similar synthetic roles, this compound does not carry acute toxicity or corrosivity warnings that would necessitate specialized storage or handling infrastructure.

Laboratory Safety Chemical Handling Risk Assessment

Procurement-Relevant Application Scenarios for 3-Chloro-4-methylphenethyl alcohol (CAS 1314959-68-6)


Medicinal Chemistry: Intermediate for 3-Chloro-4-methylphenethylamine and Derived Pharmacophores

The primary alcohol group of CAS 1314959-68-6 can be converted to the corresponding amine (3-chloro-4-methylphenethylamine) via standard Mitsunobu or halogenation/amination sequences. The 3-chloro-4-methyl substitution pattern appears in bioactive scaffolds including CB1 allosteric modulators and dopamine D4 receptor ligands, making this alcohol a strategic entry point for constructing screening libraries targeting GPCRs . The defined 97% purity grade is recommended to minimize impurity-derived false positives in biological assays.

Agrochemical Intermediate: Scaffold for Arylpropanoid-Derived Pesticides and Herbicides

Chlorinated phenethyl alcohols are established precursors in agrochemical synthesis, where the chlorine atom provides metabolic stability and the alcohol serves as a functional handle for further elaboration . The 3-chloro-4-methyl pattern, combining an electron-withdrawing halogen with an electron-donating methyl group, offers a balanced lipophilic profile (estimated logP similar to other chloro-methyl aromatics) suitable for membrane penetration in pesticide design. Oxidation to the corresponding phenylacetic acid derivative expands the accessible chemical space.

Physical Organic Chemistry: Mechanistic Probe for Substituent Effect Studies

The dual-substitution pattern (3-Cl, 4-CH₃) makes CAS 1314959-68-6 a valuable substrate for extending Hammett linear free-energy relationship studies beyond mono-substituted phenethyl alcohols. Existing kinetic data cover only para-substituted derivatives; this disubstituted analog enables investigation of additivity or non-additivity of substituent effects on alcohol oxidation rates, providing fundamental insight into reaction mechanism .

Process Chemistry: Scalable Building Block with Defined Hazard Profile

For route scouting and process development, the availability of CAS 1314959-68-6 at 95–97% purity from multiple suppliers, combined with its moderate GHS 'Warning' classification (H302/H315/H319/H335), makes it a lower-risk candidate for scale-up relative to intermediates carrying acute toxicity or mutagenicity warnings . The primary alcohol functionality permits robust derivatization under standard conditions without requiring specialized equipment.

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